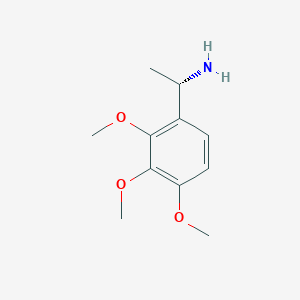

Benzenemethanamine, 2,3,4-trimethoxy-A-methyl-,(S)-

Description

Historical Research Development

Evolution of TMA Compounds in Scientific Literature

The TMA series emerged from early 20th-century investigations into mescaline analogs. Gordon Alles first synthesized 3,4,5-TMA in 1937, noting its hallucinogenic properties in self-experiments. The discovery of positional isomers followed, with Alexander Shulgin systematically characterizing TMA-2 (2,4,5-TMA) and TMA-3 (2,3,4-TMA) in the 1960s–1970s. TMA-3’s synthesis was detailed in Shulgin’s PiHKAL (1991), though it received less attention due to its lower psychedelic potency compared to TMA-2.

Table 1: Comparative Properties of TMA Isomers

Taxonomic Classification within Phenylalkylamines

TMA-3 belongs to the substituted amphetamines , a subclass of phenylalkylamines characterized by an α-methyl group on the ethylamine sidechain. Its taxonomy is defined by:

- Core structure : Phenethylamine backbone with methoxy groups at positions 2, 3, and 4.

- Stereochemistry : The (S)-enantiomer is hypothesized to exhibit distinct receptor interactions, though empirical data remain limited.

- Functional analogs : Shares structural homology with mescaline (3,4,5-trimethoxyphenethylamine) but differs in pharmacokinetics due to α-methylation.

Research Significance of TMA-3 in Neuropharmacology

Despite its obscurity, TMA-3 offers insights into structure-activity relationships (SAR) for serotonin receptor modulation:

- 5-HT2A partial agonism : Like other TMAs, TMA-3 likely acts as a low-potency 5-HT2A agonist, though its EC50 remains unquantified.

- Trace amine-associated receptor (TAAR1) affinity : Preliminary data suggest TAAR1 modulation in rodent models, potentially influencing dopamine signaling.

- Neurotoxicity profile : Unlike MDMA or methamphetamine, TMA-3 shows no evidence of monoamine oxidase inhibition or serotonin depletion.

Pioneer Researchers and Academic Contributions

- Alexander Shulgin : Synthesized and cataloged TMA-3 in PiHKAL, noting its "subtle perceptual changes" at doses >150 mg.

- David E. Nichols : Explored TMA derivatives’ receptor binding profiles, highlighting the role of methoxy positioning in psychedelic potency.

- Richard A. Glennon : Conducted comparative studies of TMA isomers, establishing 2,4,5-substitution as optimal for 5-HT2A affinity.

Properties

IUPAC Name |

(1S)-1-(2,3,4-trimethoxyphenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO3/c1-7(12)8-5-6-9(13-2)11(15-4)10(8)14-3/h5-7H,12H2,1-4H3/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKLNPKXFQTWPOI-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C(=C(C=C1)OC)OC)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=C(C(=C(C=C1)OC)OC)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401217480 | |

| Record name | Benzenemethanamine, 2,3,4-trimethoxy-α-methyl-, (S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401217480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122078-09-5 | |

| Record name | Benzenemethanamine, 2,3,4-trimethoxy-α-methyl-, (S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=122078-09-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenemethanamine, 2,3,4-trimethoxy-α-methyl-, (S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401217480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenemethanamine, 2,3,4-trimethoxy-A-methyl-,(S)- typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 2,3,4-trimethoxybenzaldehyde and a suitable amine.

Condensation Reaction: The aldehyde group of 2,3,4-trimethoxybenzaldehyde undergoes a condensation reaction with the amine to form an imine intermediate.

Reduction: The imine intermediate is then reduced to the corresponding amine using a reducing agent such as sodium borohydride or lithium aluminum hydride.

Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain Benzenemethanamine, 2,3,4-trimethoxy-A-methyl-,(S)- in high purity.

Industrial Production Methods

In an industrial setting, the production of Benzenemethanamine, 2,3,4-trimethoxy-A-methyl-,(S)- may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize impurities. Common industrial methods include:

Batch Reactors: The reactions are carried out in large batch reactors with precise control over temperature, pressure, and reaction time.

Continuous Flow Reactors: Continuous flow reactors offer advantages such as improved reaction efficiency, better heat management, and scalability.

Chemical Reactions Analysis

Types of Reactions

Benzenemethanamine, 2,3,4-trimethoxy-A-methyl-,(S)- can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can further modify the amine group or other functional groups present in the molecule.

Substitution: The methoxy groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution Reagents: Nucleophiles such as halides, thiols, and amines can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

Oxidation: Oxidation can yield quinones or other oxidized derivatives.

Reduction: Reduction can produce secondary or tertiary amines.

Substitution: Substitution reactions can result in various substituted derivatives with different functional groups.

Scientific Research Applications

Synthesis Overview

- Catalytic Coupling : The synthesis of secondary amines from primary amines using ruthenium catalysts has been shown to produce high yields of unsymmetric amines while minimizing waste .

- Reagents Used : Common reagents include methanesulfonic acid and various solvents like chlorobenzene which facilitate the reaction conditions .

Biological Activities

The biological significance of Benzenemethanamine, 2,3,4-trimethoxy-A-methyl-, (S)- is highlighted by its potential pharmacological effects:

- Antidepressant Effects : Some studies suggest that compounds with similar structural motifs may exhibit antidepressant-like activities due to their interaction with neurotransmitter systems .

- Anticancer Properties : Research indicates that derivatives of trimethoxybenzylamines may possess anticancer properties by inhibiting tumor growth and inducing apoptosis in cancer cells .

Medicinal Chemistry Applications

The compound's structural features make it a candidate for various medicinal chemistry applications:

- Drug Development : The synthesis of novel derivatives for drug discovery is a promising area where Benzenemethanamine can be utilized. Its ability to form stable complexes with biological targets may lead to the development of new therapeutic agents .

- Formulation in Pharmaceuticals : Its application in formulations can enhance bioavailability and efficacy of drugs through improved solubility and stability .

Case Study 1: Antidepressant Activity

A study demonstrated that a related trimethoxybenzylamine exhibited significant improvement in depressive symptoms in animal models. The mechanism was attributed to the modulation of serotonin levels in the brain .

Case Study 2: Anticancer Potential

In vitro studies showed that trimethoxybenzylamines could inhibit the proliferation of breast cancer cells. The compounds induced cell cycle arrest and apoptosis through mitochondrial pathways .

Mechanism of Action

The mechanism of action of Benzenemethanamine, 2,3,4-trimethoxy-A-methyl-,(S)- involves its interaction with specific molecular targets and pathways. The compound can bind to receptors, enzymes, or other biomolecules, leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physicochemical Comparison

Biological Activity

Benzenemethanamine, 2,3,4-trimethoxy-A-methyl-,(S)- (CAS No. 122078-09-5) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological evaluation, mechanisms of action, and comparative analysis with related compounds.

Chemical Structure and Synthesis

Benzenemethanamine, 2,3,4-trimethoxy-A-methyl-,(S)- features a benzene ring substituted with three methoxy groups and an amine group. The synthesis of this compound typically involves:

- Starting Materials : Utilizing 2,3,4-trimethoxybenzaldehyde and a suitable amine.

- Condensation Reaction : The aldehyde undergoes a condensation reaction with the amine to form an imine.

- Reduction : The imine is reduced to the amine using reducing agents like sodium borohydride.

- Purification : The final product is purified through recrystallization or chromatography.

Biological Evaluation

Research into the biological activity of Benzenemethanamine, 2,3,4-trimethoxy-A-methyl-,(S)- has shown promising results in various studies:

- Anticancer Activity : Initial screenings have indicated that this compound exhibits cytotoxic effects against cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer). For instance, one study reported IC50 values ranging from 2.43 to 14.65 μM against these cell lines .

- Mechanism of Action : The compound's mechanism may involve binding to specific receptors or enzymes, influencing cellular processes such as apoptosis and microtubule assembly. For example, it has been observed that it can enhance caspase-3 activity, indicating potential apoptosis-inducing properties .

Case Studies

-

Cytotoxicity Studies :

- A study evaluated the effects of Benzenemethanamine on MDA-MB-231 cells, revealing morphological changes at concentrations as low as 1 μM and significant apoptosis at higher concentrations .

- Another research highlighted its role in disrupting microtubule assembly at concentrations around 20 μM, suggesting its potential as a microtubule-destabilizing agent .

- In Silico Studies :

Comparative Analysis

The biological activity of Benzenemethanamine can be compared with similar compounds:

| Compound | Structure | Biological Activity |

|---|---|---|

| Benzenemethanamine, 2,3,4-trimethoxy-A-methyl-,(R)- | (R) Enantiomer | Potentially different anticancer properties |

| Benzenemethanamine, 2,3,4-trimethoxy-A-methyl-,(±)- | Racemic mixture | Varied biological effects due to mixed enantiomers |

| Other Trimethoxybenzene Derivatives | Various substitutions | Differences in chemical reactivity and biological effects |

The precise mechanism by which Benzenemethanamine exerts its biological effects is still under investigation. However, it is hypothesized that it interacts with various molecular targets within cells:

- Receptor Binding : It may bind to specific receptors involved in cell signaling pathways.

- Enzyme Interaction : The compound could inhibit or activate enzymes critical for cellular functions.

- Microtubule Dynamics : Its ability to disrupt microtubule assembly suggests a role in modulating cytoskeletal dynamics.

Q & A

Q. What are the established synthetic routes for (S)-2,3,4-trimethoxy-A-methylbenzenemethanamine?

The compound is typically synthesized via reductive amination or catalytic hydrogenation of precursor imines. For example, Au/NiO nanohybrid catalysts have demonstrated efficacy in reductive amination of benzyl alcohol derivatives to produce structurally similar amines under mild conditions (e.g., H₂ atmosphere, 80°C) . Optimization of solvent systems (e.g., ethanol/water mixtures) and temperature gradients can improve yield and enantioselectivity.

Q. How is the enantiomeric purity of the (S)-configured compound validated?

Chiral HPLC or supercritical fluid chromatography (SFC) with polysaccharide-based columns (e.g., Chiralpak AD-H or OD-H) is standard. Retention time comparisons against racemic mixtures or commercial (R)-enantiomers (if available) confirm purity. Polarimetry ([α]D) and circular dichroism (CD) spectroscopy provide supplementary stereochemical validation .

Q. Which analytical techniques are optimal for structural confirmation?

- NMR : ¹H/¹³C NMR resolves methoxy group positions (δ 3.7–3.9 ppm for OCH₃) and the chiral center’s methyl group (δ 1.2–1.4 ppm). NOESY can confirm spatial proximity of substituents .

- Mass Spectrometry : High-resolution ESI-MS (e.g., m/z 226.1438 [M+H]⁺ for C₁₂H₂₀NO₃⁺) verifies molecular weight .

- X-ray Crystallography : Single-crystal analysis definitively assigns absolute configuration .

Advanced Research Questions

Q. How can enantioselective synthesis challenges (e.g., racemization) be mitigated?

Racemization during synthesis often occurs under basic or high-temperature conditions. Strategies include:

Q. What biological mechanisms are associated with this compound?

Structurally analogous benzenemethanamine derivatives exhibit microtubule disruption by inhibiting tubulin polymerization, leading to cytotoxic effects (IC₅₀ ~5–20 µM in cancer cell lines). Mechanism studies involve:

Q. How to resolve contradictions in NMR data across studies?

Discrepancies in chemical shifts (e.g., methoxy group δ values) may arise from solvent effects, pH, or impurities. Best practices include:

- Standardized solvent systems : Use deuterated DMSO or CDCl₃ for consistency.

- Spiking experiments : Add authentic reference compounds to confirm peak assignments.

- DFT calculations : Compare experimental shifts with computational predictions (e.g., B3LYP/6-311+G(d,p)) .

Methodological Resources

- Stereochemical Analysis : Use the Cotton effect in CD spectra to correlate with X-ray data .

- Environmental Detection : LC-MS/MS with MRM transitions (e.g., m/z 226→154) for trace analysis in metabolomic studies .

- Stability Testing : Accelerated degradation studies (40°C/75% RH) with chiral HPLC monitoring to assess racemization risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.